2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 3-methoxyphenyl substituent and two fluorine atoms on the cyclopropane ring. The 3-methoxy group on the aromatic ring may influence electronic and steric properties, while the difluorocyclopropane moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2,2-difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-16-8-4-2-3-7(5-8)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDWGFASPVTIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxybenzyl chloride with difluorocarbene, generated in situ from a difluoromethylene precursor under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 2,2-difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits promising pharmacological properties. Its structure allows it to interact effectively with biological targets, making it a candidate for the development of new pharmaceuticals.
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties .
- Anticancer Properties : Preliminary investigations into cyclopropane derivatives indicate potential anticancer activity. The unique cyclopropane ring structure may enhance the compound's ability to interfere with cancer cell proliferation .
Case Study: Synthesis and Testing
A notable case study involved the synthesis of this compound followed by biological testing against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.
Material Science Applications
Polymer Chemistry
The unique chemical structure of 2,2-difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid makes it suitable for applications in polymer chemistry. Its ability to act as a monomer or additive in polymer formulations can enhance material properties such as thermal stability and mechanical strength.
- Fluorinated Polymers : The incorporation of fluorinated compounds into polymers can lead to materials with improved chemical resistance and lower surface energy, making them useful in coatings and sealants .
Agricultural Research Applications
Pesticide Development
The compound's structural characteristics suggest potential use in developing new agrochemicals. Its ability to modify biological pathways could lead to the creation of selective herbicides or insecticides.
- Herbicide Efficacy : Early studies indicate that similar cyclopropane derivatives can disrupt plant growth regulators, suggesting that this compound might be effective in herbicide formulations .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors more effectively. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
Fluorination patterns and additional substituents on the cyclopropane ring significantly alter physicochemical and biological properties:
- Its simpler structure is used as a precursor in synthesizing more complex derivatives .
- 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid (CID 137698959): An ethyl group replaces the aromatic moiety, reducing aromatic interactions but increasing hydrophobicity. Molecular weight: 162.13 g/mol .
- (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1): Contains a methoxycarbonyl group instead of fluorine, introducing ester functionality for prodrug applications .
Variations in Aromatic Substituents
The nature and position of substituents on the phenyl ring modulate electronic effects and target affinity:
- Molecular weight: 198.2 g/mol .
- 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1267007-11-3): A benzyl-linked methoxy group introduces conformational flexibility, which may affect binding to enzymatic targets .
Physicochemical Properties and Stability
Comparative data on solubility, stability, and reactivity:
- 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid (CAS 2229454-39-9): The isopropyl group enhances hydrophobicity (logP ≈ 3.2 estimated), while the difluorocyclopropane contributes to metabolic resistance .
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride (CAS 52314-67-7): The dichlorovinyl group increases electrophilicity, making it reactive toward nucleophiles, unlike the more stable difluoro analogs .
Comparative Analysis Table
Biological Activity
2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 2168875-92-9) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a difluoromethyl group and a methoxyphenyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C₁₁H₁₀F₂O₂
- Molecular Weight : 212.19 g/mol
- CAS Number : 2168875-92-9
Biological Activity Overview
Research indicates that compounds with cyclopropane structures exhibit diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid are still under investigation, but preliminary studies suggest several promising areas.
Anti-inflammatory Activity
In vitro studies have shown that cyclopropane derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid have demonstrated the ability to reduce TNF-α levels in lung tissue models, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Properties
Recent investigations into related compounds reveal that cyclopropane derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, derivatives have shown efficacy against breast cancer cell lines (e.g., MDA-MB-231) by interacting with cell cycle-related proteins . While specific data on 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid is limited, its structural similarities suggest it may exhibit comparable anticancer effects.
Neuroprotective Effects
Preliminary studies suggest that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant for conditions like cerebral ischemia, where upregulation of protective signaling pathways (e.g., AKT/GSK3β) has been observed in response to certain cyclopropane derivatives .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α release | |
| Anticancer | Induction of apoptosis in breast cancer cells | |
| Neuroprotection | Modulation of oxidative stress response |
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid with various biological targets. These studies typically assess the compound's interaction with enzymes involved in inflammatory pathways and cancer progression.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid?
- Methodology : Synthesis typically involves cyclopropanation via diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the cyclopropane ring. The difluoromethyl group is introduced using nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) or via direct fluorination of ketone precursors. The 3-methoxyphenyl substituent is incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
- Key Considerations : Optimize reaction temperature (-20°C to 40°C) and solvent (e.g., dichloromethane or THF) to minimize side reactions. Monitor yields via HPLC or GC-MS, with typical yields ranging from 45–70% depending on substituent steric effects .
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify cyclopropane ring geometry (cis/trans coupling constants) and fluorination patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHFO requires m/z 227.0422) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are recommended for biological assays .
Q. What are the key safety and waste management considerations for this compound?
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Store in airtight containers at -20°C to prevent hydrolysis of the cyclopropane ring .
- Waste Disposal : Segregate halogenated waste (fluorine-containing byproducts) and neutralize acidic residues with sodium bicarbonate before disposal via certified hazardous waste contractors .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s stability under physiological conditions?
- Mechanistic Insight : The difluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, under acidic conditions (pH < 4), the cyclopropane ring may undergo ring-opening via electrophilic attack, forming a linear diradical intermediate. Monitor degradation using LC-MS over 24 hours in simulated gastric fluid (pH 2) .
- Experimental Design :
- Stability Assay : Incubate the compound in PBS (pH 7.4), SGF (pH 2), and SIF (pH 6.8) at 37°C. Sample at 0, 6, 12, and 24 hours for HPLC analysis .
- Controls : Include non-fluorinated analogs (e.g., 2,2-dichloro derivatives) to isolate fluorine’s effect .
Q. How can researchers address contradictions in bioactivity data across different studies?
- Root Causes : Variability may arise from differences in assay conditions (e.g., cell line selection, serum concentration) or impurities in synthesized batches. For example, residual metal catalysts (e.g., Rh) from synthesis can inhibit enzyme activity .
- Resolution Strategies :
- Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and pre-purify compounds via column chromatography.
- Batch Analysis : Compare multiple synthesis batches using LC-MS to rule out impurity-driven artifacts .
Q. Can this compound act as a bioisostere for carboxylic acids in drug design?
- Rationale : The cyclopropane ring imposes conformational rigidity, while the fluorine atoms enhance lipophilicity (logP ~2.1 vs. 1.5 for non-fluorinated analogs). This makes it a viable bioisostere for improving membrane permeability in CNS-targeting drugs .
- Case Study : Replace carboxylic acid moieties in GABA analogs with this scaffold to enhance blood-brain barrier penetration. Test efficacy in rodent models of epilepsy using dose-response curves (ED comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
